Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate
Description
Properties
CAS No. |
444066-75-5 |
|---|---|
Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-22-16(19)13-5-4-12(24-13)9-23-14-8-11(18(20)21)7-10-3-2-6-17-15(10)14/h2-8H,9H2,1H3 |
InChI Key |
HOLXJSURQUQCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC=N3 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5-Hydroxymethylfurfural (HMF)
HMF serves as a renewable precursor for methyl 5-(hydroxymethyl)furan-2-carboxylate. A representative protocol from involves:
-
Reagents : HMF, MeOH, sodium cyanide (NaCN), MnO₂.
-
Conditions : Stirring at room temperature for 6 hours in CH₂Cl₂.
-
Mechanism : NaCN catalyzes the oxidation of HMF’s aldehyde group to a carboxylate, while MnO₂ facilitates alcohol oxidation.
Critical Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 25°C |
| Catalyst Loading | 1.5 equiv NaCN |
| Oxidant | 1.6 equiv MnO₂ |
Quinoline Nitration
The 6-nitroquinolin-8-ol precursor is synthesized via regioselective nitration. While search results lack direct protocols, general nitration strategies apply:
-
Reagents : HNO₃, H₂SO₄.
-
Conditions : 0–5°C, 1–2 hours.
-
Regioselectivity : Directed by the hydroxyl group’s ortho/para influence.
Etherification: Furan-Quinoline Coupling
Nucleophilic Substitution
The bromomethyl furan ester reacts with 6-nitroquinolin-8-ol under basic conditions:
-
Reagents : K₂CO₃, DMF.
-
Conditions : 60°C, 24 hours.
-
Mechanism : SN2 displacement of bromide by the quinoline oxygen.
Optimization Insights :
Mitsunobu Reaction
An alternative employs Mitsunobu conditions for ether synthesis:
-
Reagents : DIAD, PPh₃, THF.
-
Conditions : Room temperature, 12 hours.
-
Advantage : Stereochemical retention, suitable for sensitive substrates.
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
-
Step 1 : HMF → methyl 5-(hydroxymethyl)furan-2-carboxylate ().
-
Step 2 : Hydroxymethyl → bromomethyl (PBr₃).
-
Step 3 : Bromomethyl furan + 6-nitroquinolin-8-ol → target compound ().
Overall Yield : ~40–50% (estimated from multi-step efficiencies).
Analytical Validation
Post-synthesis characterization aligns with PubChem data:
-
¹H NMR : Signals at δ 7.38 (furan protons), 8.10–8.50 (quinoline aromatic).
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group on the quinoline ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate exhibits significant anticancer properties. The following table summarizes key findings from various research studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | TBD | Induction of apoptosis, cell cycle arrest | |
| HepG2 | TBD | Inhibition of proliferation through mitochondrial pathways |
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis via the mitochondrial pathway, increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, effectively halting their proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. The following table illustrates its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
Antimicrobial Mechanism :
The exact mechanism by which this compound exerts its antibacterial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Furan Derivative : Starting from furan-based precursors.
- Nitration of Quinoline : Introducing the nitro group at the 6-position of quinoline.
- Coupling Reaction : The furan derivative is then coupled with the nitroquinoline through an oxymethylation process.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Case Studies
Several case studies have demonstrated the potential applications of this compound in drug development:
- Anticancer Research : A study published in RSC Advances highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting it could be a lead compound for developing new anticancer therapies .
- Antimicrobial Efficacy : Research conducted by Phutdhawong et al. explored derivatives of furan compounds, including this one, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of methyl 5-{[(6-nitroquinolin-8-yl)oxy]methyl}furan-2-carboxylate is likely related to its ability to interact with biological molecules through its nitro and quinoline groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety can intercalate with DNA or interact with enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related furan-2-carboxylate derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Structural and Functional Group Analysis
The table below summarizes key structural features and reported activities of analogous compounds:
Key Comparative Insights
Substituent Impact on Bioactivity Nitroquinoline vs. Fluorophenyl vs. Quinoline: The 2-fluoro-4-nitrophenyl analog lacks the quinoline scaffold but retains anti-tuberculosis activity, suggesting the furan carboxylate core itself contributes to bioactivity, with substituents modulating specificity.
Solubility and Pharmacokinetics The hydroxymethyl derivative exhibits higher polarity, likely improving aqueous solubility compared to the lipophilic nitroquinoline analog. However, increased lipophilicity in the latter may enhance membrane permeability.
Antimicrobial Spectrum The methoxycarbonylethyl compound targets Xanthomonas, while the hydroxymethyl derivative acts against Streptococcus. This divergence underscores how minor structural changes alter target specificity.
Structural Stability The fluorophenyl analog formed high-quality crystals via SC-XRD, enabling precise structural analysis. The nitroquinoline derivative’s bulkier substituent may complicate crystallization but improve steric interactions with biological targets.
Hypothesized Advantages of the Target Compound
- The nitroquinoline group’s strong electron-withdrawing nature may enhance binding to metalloenzymes (e.g., those involved in bacterial iron acquisition ).
- The quinoline scaffold’s planar structure could facilitate intercalation or stacking interactions with DNA or proteins, a mechanism observed in other quinoline-based drugs .
Biological Activity
Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate (CAS Number: 444066-75-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 328.28 g/mol. Its structure features a furan ring, a nitro-substituted quinoline moiety, and a carboxylate ester functionality, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Modulation of cell cycle and apoptosis pathways |
These results indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, suggesting a broad spectrum of activity.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : In HeLa cells, the compound causes G1 phase arrest, leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, contributing to oxidative stress and subsequent apoptosis in cancer cells.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg and 20 mg/kg over a period of four weeks. Results indicated a significant reduction in tumor volume compared to control groups, with histopathological analysis revealing increased apoptosis within tumor tissues.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cancer cell metabolism. It was observed that treatment with this compound altered metabolic pathways associated with glycolysis and mitochondrial respiration, suggesting potential as a metabolic modulator in cancer therapy.
Q & A
Q. What synthetic methodologies are reported for Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step processes, including:
- Oxymethyl bridge formation : Reacting a nitroquinoline derivative (e.g., 6-nitroquinolin-8-ol) with a furan-2-carboxylate ester bearing a reactive methyl group. This step may require coupling agents like DCC (dicyclohexylcarbodiimide) or base-mediated nucleophilic substitution .
- Esterification : Methylation of the carboxylic acid precursor (if starting from the acid form) using methanol and acid catalysts .
- Key conditions : Temperature control (50–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to isolate the product .
- Yield optimization : Adjusting stoichiometry of reactants and reaction time (typically 12–24 hours) improves efficiency. For example, excess nitroquinoline derivatives may drive the reaction forward .
Q. Which spectroscopic techniques are critical for structural characterization, and what are the diagnostic signals?
Q. What preliminary biological activities are associated with nitroquinoline-furan hybrids?
Nitroquinoline derivatives are studied for:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging 10–50 µg/mL .
- Anticancer potential : In vitro cytotoxicity assays (e.g., MTT) against HeLa cells, often linked to nitro group reduction generating reactive intermediates .
- Model systems : Murine macrophages (RAW 264.7) for anti-inflammatory screening, measuring TNF-α/IL-6 suppression .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in biological systems?
- Density Functional Theory (DFT) : Calculates electron affinity of the nitro group to predict reduction potential, which correlates with prodrug activation in hypoxic tumor microenvironments .
- Molecular docking : Simulates binding to nitroreductase enzymes (e.g., E. coli NfsB) to assess substrate specificity. High docking scores (>−8.0 kcal/mol) suggest efficient enzymatic activation .
Q. What crystallographic challenges arise in resolving structural ambiguities, and how are they addressed?
- Twinned crystals : Common in nitroquinoline derivatives due to planar stacking. SHELXL refinement (using HKLF 5 format) with TWIN/BASF commands resolves overlapping reflections .
- Disorder modeling : For flexible oxymethyl chains, partial occupancy refinement and restraints (ISOR, DELU) improve electron density maps .
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes noise, critical for accurate nitro group orientation .
Q. How does pH influence the stability of the ester and nitro groups during biological assays?
- Ester hydrolysis : Accelerated under alkaline conditions (pH >8), forming the carboxylic acid derivative. Monitor via HPLC (retention time shift) or ¹H NMR (disappearance of methyl ester peak) .
- Nitro group stability : Degrades under reducing conditions (e.g., cellular glutathione), generating hydroxylamine intermediates. LC-MS/MS tracks metabolite formation .
Q. What strategies optimize reaction scalability while preserving stereochemical integrity?
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., nitroquinoline coupling). Residence time <5 minutes reduces side reactions .
- Microwave-assisted synthesis : Accelerates slow steps (e.g., esterification) with 50–70% reduction in reaction time .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistent product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
